molecular formula C15H24N2 B3834770 1-ethyl-4-(4-ethylbenzyl)piperazine

1-ethyl-4-(4-ethylbenzyl)piperazine

Cat. No. B3834770
M. Wt: 232.36 g/mol
InChI Key: HWZKQESCUFVOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-(4-ethylbenzyl)piperazine, also known as EEBP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-ethyl-4-(4-ethylbenzyl)piperazine acts as a partial agonist at the dopamine D2 receptor, meaning that it binds to the receptor and activates it to a lesser extent than the natural ligand dopamine. It also has affinity for other receptors, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the adrenergic α1 receptor. The exact mechanism of action of 1-ethyl-4-(4-ethylbenzyl)piperazine is not fully understood, but it is thought to modulate the activity of these neurotransmitter systems in the brain.
Biochemical and physiological effects:
1-ethyl-4-(4-ethylbenzyl)piperazine has been shown to have a range of effects on behavior and physiology in animal models. It has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake. It has also been shown to have anxiolytic and antidepressant-like effects in some animal models.

Advantages and Limitations for Lab Experiments

1-ethyl-4-(4-ethylbenzyl)piperazine has several advantages as a research tool, including its high affinity for a range of receptors and its ability to modulate neurotransmitter systems in the brain. However, it also has some limitations, including its potential for off-target effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 1-ethyl-4-(4-ethylbenzyl)piperazine. One area of interest is its potential use as a therapeutic agent for psychiatric disorders, such as depression and anxiety. Another area of interest is its use as a tool for studying the role of neurotransmitter systems in addiction and substance abuse. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-4-(4-ethylbenzyl)piperazine and its potential for off-target effects.

Scientific Research Applications

1-ethyl-4-(4-ethylbenzyl)piperazine has been extensively studied for its potential use as a research tool in the field of neuroscience. It has been shown to bind to various receptors in the brain, including the dopamine, serotonin, and adrenergic receptors. This makes it a valuable tool for studying the effects of these neurotransmitters on behavior and cognition.

properties

IUPAC Name

1-ethyl-4-[(4-ethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-14-5-7-15(8-6-14)13-17-11-9-16(4-2)10-12-17/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZKQESCUFVOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5258524

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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